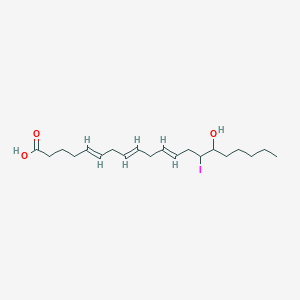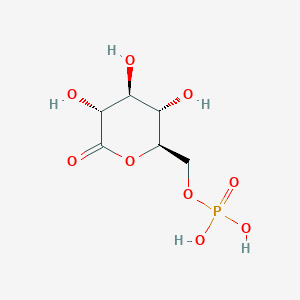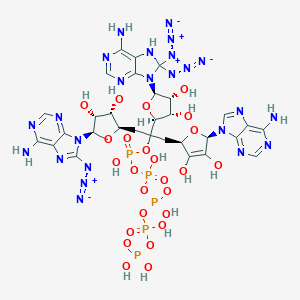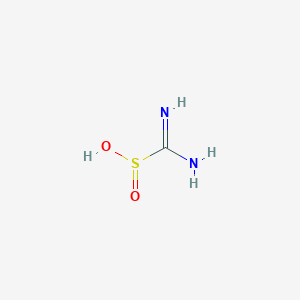
2'-Deoxyadenosine-5'-monophosphate
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-monophosphate is a derivative of the nucleic acid, AMP, in which the hydroxyl group on the 2’’ carbon of the pentose has been reduced to a hydrogen atom . It serves as a building block for DNA synthesis .
Synthesis Analysis
2’-Deoxyadenosine-5’-monophosphate is a purine 2’-deoxyribonucleoside 5’-monophosphate having adenine as the nucleobase. It has a role as a fundamental metabolite . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .Molecular Structure Analysis
The molecular formula of 2’-Deoxyadenosine-5’-monophosphate is C10H14N5O6P . The molecular weight is 331.22 g/mol .Chemical Reactions Analysis
2’-Deoxyadenosine-5’-monophosphate is involved in various chemical reactions. For instance, it has been used in the synthesis of novel photoaffinity labels for incorporation into DNA and to study adenosine-based interactions during DNA synthesis and DNA damage .Physical And Chemical Properties Analysis
2’-Deoxyadenosine-5’-monophosphate is a solid substance . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Biosynthesis for DNA Components : It's used in biosynthesis processes for creating DNA components. Zou, Ding, Ou, and Yan (2013) developed a one-pot system for the biosynthesis of deoxyadenosine-5′-monophosphate, which was efficient and economical. This method may be used for preparing other types of 5′-dNMPs, showing its versatility in nucleotide production (Zou, Ding, Ou, & Yan, 2013).
Phosphodiesterase Activity Studies : Alster et al. (1986) explored the role of 2'-Deoxyadenosine-5'-monophosphate in understanding the activity of 2′,5′-phosphodiesterase. This research helps in comprehending the enzyme's function and the importance of the 3′-hydroxyl moiety in nucleotide degradation (Alster et al., 1986).
Prodrug Development : Kryczka et al. (2005) studied the synthesis and in vitro evaluation of 5'-O-esters of 2'-deoxyadenosine with alpha-lipoic acid as potential prodrugs. This indicates its potential in drug delivery and therapeutic applications (Kryczka et al., 2005).
Gas-Phase Conformations and Energetics : Nei, Hallowita, Steill, Oomens, and Rodgers (2013) used infrared multiple photon dissociation action spectroscopy to study the gas-phase structures of deprotonated 2'-deoxyadenosine-5'-monophosphate. Their work provides insights into the energetic and conformational properties of this nucleotide in the gas phase (Nei, Hallowita, Steill, Oomens, & Rodgers, 2013).
Photoproduct Analysis : Ito, Saito, and Taniguchi (1987) investigated the photoproducts of irradiated oligodeoxynucleotide containing 2'-deoxyadenosine-5'-monophosphate. This research is crucial for understanding DNA damage and repair mechanisms under UV exposure (Ito, Saito, & Taniguchi, 1987).
Fat Cell Membrane Study : Sahyoun, Schmitges, Siegel, and Cuatrecasas (1976) found that 2'-deoxyadenosine-3'-monophosphate, a closely related compound, is a potent inhibitor of adenylate cyclase activity. This research contributes to understanding cellular signaling pathways and their modulation (Sahyoun, Schmitges, Siegel, & Cuatrecasas, 1976).
Molecular Structures and Redox Characteristics : Wei-wei (2009) studied the molecular structures and redox characteristics of 2′-deoxyadenosine 5′-monophosphate. This is significant for understanding its stability and reactivity, which are important for genetic stability (Wei-wei, 2009).
Cell-free Extracts and Apoptotic Program : Leoni, Chao, Cottam, Genini, Rosenbach, Carrera, Budihardjo, Wang, and Carson (1998) demonstrated that 2-chloro-2'-deoxyadenosine 5'-triphosphate, a derivative, can activate caspase-3 in a cell-free system, suggesting its role in apoptosis and potential in cancer therapy (Leoni et al., 1998).
Safety And Hazards
2’-Deoxyadenosine-5’-monophosphate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers Several papers have been published on 2’-Deoxyadenosine-5’-monophosphate, including studies on its photosensitization and its role in DNA synthesis . Further analysis of these papers would provide more detailed information.
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCHTKSEGGWEX-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-20-2, 2922-74-9 (di-hydrochloride salt) | |
| Record name | Poly(dA) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901034859 | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyadenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Deoxyadenosine-5'-monophosphate | |
CAS RN |
653-63-4 | |
| Record name | dAMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-5'-adenosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyadenosine 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYADENOSINE 5'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFR8I97ORM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyadenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 °C | |
| Record name | Deoxyadenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)






![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
